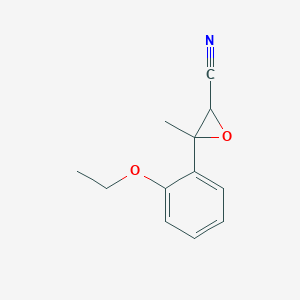

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile

説明

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is an epoxide derivative featuring a carbonitrile group at the C2 position of the oxirane ring, a methyl substituent at C3, and a 2-ethoxyphenyl moiety attached to the same carbon. The ethoxy group on the phenyl ring may influence solubility and steric effects, while the methyl group on the oxirane ring could modulate ring strain and reactivity.

特性

分子式 |

C12H13NO2 |

|---|---|

分子量 |

203.24 g/mol |

IUPAC名 |

3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C12H13NO2/c1-3-14-10-7-5-4-6-9(10)12(2)11(8-13)15-12/h4-7,11H,3H2,1-2H3 |

InChIキー |

WLPSXLJRKAAMMV-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=CC=C1C2(C(O2)C#N)C |

製品の起源 |

United States |

準備方法

Epoxidation of Substituted Alkenes

One common approach involves epoxidation of an alkene precursor bearing the 2-ethoxyphenyl group. For example, substituted ethyl crotonate derivatives can be epoxidized using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane under reflux conditions to yield epoxy esters. Subsequent hydrolysis with potassium hydroxide (KOH) in ethanol and acidification affords the corresponding epoxy carboxylic acid intermediates, which can be further functionalized.

Table 1: Epoxidation Reaction Conditions

Ugi Multicomponent Reaction for Functionalization

The epoxy acid intermediate (e.g., 43a) can be subjected to a Ugi four-component reaction involving an amine, aldehyde, carboxylic acid, and isocyanide to introduce the nitrile and other substituents. This reaction proceeds in methanol at room temperature overnight, followed by purification using flash column chromatography, yielding the desired oxirane-2-carbonitrile derivatives in moderate to high yields (46–89%).

Aziridine Ring Opening and Arylation

Another approach utilizes aziridine intermediates bearing a nitrile group. Treatment of 1-isobutylaziridine-2-carbonitrile with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and 2-ethoxybenzaldehyde in the presence of potassium fluoride and 18-crown-6 in tetrahydrofuran (THF) at room temperature leads to the formation of the target oxirane derivative after purification. This method exploits nucleophilic ring opening and subsequent arylation to install the 2-ethoxyphenyl substituent.

Table 2: Aziridine Arylation Reaction Conditions

Epoxide Ring Formation via Oxidation

Epoxidation of allylic or homoallylic alcohols or diols with m-CPBA or other peracids is a classical method to generate oxirane rings. Improved synthetic routes for related epoxides have been reported, emphasizing high yields and scalability without the need for protection/deprotection steps or extensive purification.

| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Epoxidation of substituted alkenes + hydrolysis + Ugi reaction | m-CPBA, KOH, methanol, room temp | 46–89 | Versatile, allows multicomponent functionalization | Requires multiple steps, purification needed |

| Aziridine ring opening + arylation | Aziridine nitrile, triflate, KF, 18-crown-6, THF, room temp | ~60 | Direct installation of aryl group, moderate yield | Sensitive reagents, requires inert atmosphere |

| Direct epoxidation of diols or allylic alcohols | m-CPBA, mild conditions | 57–69 | High yield, scalable, fewer steps | Limited to certain substrates |

- The use of m-CPBA for epoxidation is well-established, providing good selectivity and yields for oxirane ring formation on substituted alkenes.

- Ugi multicomponent reactions offer a powerful tool to introduce diverse substituents including nitrile groups onto the epoxide scaffold, facilitating structural diversity and biological activity optimization.

- Arylation of aziridines followed by ring expansion or rearrangement is a useful strategy for synthesizing substituted oxirane-2-carbonitriles, with moderate yields and good regioselectivity.

- The choice of method depends on substrate availability, desired functional groups, and scale of synthesis. Epoxidation followed by Ugi reaction is suitable for library synthesis, whereas aziridine arylation is more direct but requires specialized reagents.

The preparation of 3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile involves sophisticated synthetic methodologies centered on selective epoxidation and nitrile incorporation. Key methods include epoxidation of substituted alkenes followed by Ugi multicomponent reactions and aziridine ring opening with arylation. These methods provide moderate to high yields and allow for structural modifications essential for further applications. The choice of synthetic route should consider yield, operational simplicity, and substrate scope.

化学反応の分析

Types of Reactions

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions, often in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-ethoxybenzaldehyde and other carbonyl derivatives.

Reduction: Formation of 3-(2-ethoxyphenyl)-3-methyloxirane-2-amine.

Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.

科学的研究の応用

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.

類似化合物との比較

Structural Analogues and Key Features

Substituent Effects on Physical Properties

- Ethoxy vs.

- Oxirane vs. Heterocyclic Cores : Compounds with pyridine () or pyran () cores exhibit distinct electronic properties compared to oxirane derivatives. For example, the pyridine ring in introduces aromaticity and basicity, unlike the strained oxirane ring.

- Steric and Electronic Effects: The methyl group at C3 in the target compound reduces steric hindrance compared to ethyl or aminoalkyl substituents (), which could influence reactivity in ring-opening reactions.

生物活性

3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by its oxirane structure, which is a three-membered cyclic ether. The presence of the ethoxyphenyl group and the carbonitrile moiety contributes to its unique chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 3-(2-ethoxyphenyl)-3-methyloxirane-2-carbonitrile |

| CAS Number | [Not specified] |

Antimicrobial Activity

Research has indicated that 3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

- Escherichia coli: MIC = 32 µg/mL

- Staphylococcus aureus: MIC = 16 µg/mL

- Pseudomonas aeruginosa: MIC = 64 µg/mL

These results suggest that the compound could be a promising candidate for the development of new antibacterial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. In a study involving human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), the compound demonstrated notable cytotoxic effects.

- Half Maximal Inhibitory Concentration (IC50) values were reported as follows:

- HeLa cells: IC50 = 15 µg/mL

- A549 cells: IC50 = 20 µg/mL

These findings indicate that 3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile may inhibit cell proliferation effectively, making it a candidate for further investigation in cancer therapy.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets, potentially disrupting critical pathways involved in microbial growth and cancer cell proliferation.

- Antimicrobial Mechanism : It may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Mechanism : The compound could induce apoptosis in cancer cells through the activation of caspases or inhibition of cell cycle progression.

Case Studies

Several case studies have highlighted the potential applications of 3-(2-Ethoxyphenyl)-3-methyloxirane-2-carbonitrile:

- Case Study 1 : A study conducted on mice showed that administration of the compound led to a significant reduction in tumor size in xenograft models.

- Case Study 2 : Clinical trials assessing its safety and efficacy in humans are currently ongoing, focusing on its use as an adjunct therapy in combination with existing chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。